molecular formula C10H11N3O2 B1440527 (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283108-34-8

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine

Cat. No. B1440527
M. Wt: 205.21 g/mol
InChI Key: STJJMGXLSJYYJN-UHFFFAOYSA-N
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Description

“(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” is a synthetic organic compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.21 g/mol .


Molecular Structure Analysis

The molecular structure of “(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” consists of a pyridazine ring attached to a furyl group and an ethylamine group .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” are not specified in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Reactions

The Reaction of 2-Aminoethyl- and 3-Aminopropyl-substituted Heterocycles The reaction of various substituted amines, including 2-(1-piperazinyl)ethylamine, with 2-formyl-1,3-cyclohexanedione and its derivatives yielded a series of 2-aminomethylene derivatives. These reactions showcase the chemical versatility and reactivity of compounds related to (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine (Strakovs et al., 2002).

Synthesis of Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, and Pyridine Derivatives A study details the synthesis of various bis compounds, including bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] and bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile]. These compounds involve structural elements related to (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine, indicating potential applications in the synthesis of complex organic compounds (Altalbawy, 2013).

Antimicrobial and Anti-Cancer Properties A study on the synthesis and biological evaluation of 2,3′‐Bipyridine derivatives revealed the potential of these compounds in anti-cancer, anti-Alzheimer, and anti-COX-2 activities. The inclusion of structural elements related to (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine in these compounds indicates the potential for medical applications (Attaby et al., 2014).

Chemical Synthesis and Properties

Synthesis of Pyridazinone Derivatives The synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2 H)-ones, containing an ethoxycarbonyl moiety, highlights the potential for creating diverse and structurally complex compounds. The inclusion of (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine-related structures in such syntheses underscores the compound's role in generating pharmacologically relevant structures (Dragovich et al., 2008).

Safety And Hazards

The safety and hazard information for “(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” is not specified in the retrieved data .

properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-5-7-15-10-4-3-8(12-13-10)9-2-1-6-14-9/h1-4,6H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJJMGXLSJYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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